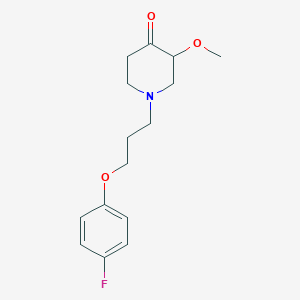
1-(3-(4-Fluorophenoxy)propyl)-3-methoxy-4-piperidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(4-Fluorophenoxy)propyl)-3-methoxy-4-piperidinone is a chemical compound that has been extensively studied for its potential therapeutic applications. It is commonly referred to as FPPP and is a member of the piperidinone family of compounds. FPPP has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for various scientific research applications.
作用機序
The exact mechanism of action of FPPP is not fully understood. However, it is believed to act on the central nervous system by increasing the levels of certain neurotransmitters such as dopamine, serotonin, and norepinephrine. FPPP has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
生化学的および生理学的効果
FPPP has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which may contribute to its potential therapeutic effects. FPPP has also been shown to have antioxidant properties, which may protect against oxidative stress and neurodegeneration.
実験室実験の利点と制限
FPPP has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. FPPP has also been extensively studied, and its potential therapeutic applications have been well-documented. However, FPPP also has several limitations. Its exact mechanism of action is not fully understood, and its potential side effects and toxicity have not been fully evaluated.
将来の方向性
There are several future directions for research on FPPP. One potential area of research is the development of FPPP-based drugs for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. Another potential area of research is the development of FPPP-based drugs for the treatment of pain and inflammation. Further research is also needed to fully understand the mechanism of action of FPPP and to evaluate its potential side effects and toxicity.
合成法
FPPP can be synthesized through a multi-step process involving the reaction of 4-fluoroanisole with 3-chloropropylamine followed by the reaction of the resulting product with 4-piperidone. The final product is then purified through recrystallization to obtain pure FPPP.
科学的研究の応用
FPPP has been studied extensively for its potential applications in various scientific research fields. It has been shown to have potential therapeutic applications in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. FPPP has also been studied for its potential use as an analgesic and anti-inflammatory agent.
特性
CAS番号 |
116256-11-2 |
|---|---|
製品名 |
1-(3-(4-Fluorophenoxy)propyl)-3-methoxy-4-piperidinone |
分子式 |
C15H20FNO3 |
分子量 |
281.32 g/mol |
IUPAC名 |
1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-one |
InChI |
InChI=1S/C15H20FNO3/c1-19-15-11-17(9-7-14(15)18)8-2-10-20-13-5-3-12(16)4-6-13/h3-6,15H,2,7-11H2,1H3 |
InChIキー |
HEVIJEFDFFKZPG-UHFFFAOYSA-N |
SMILES |
COC1CN(CCC1=O)CCCOC2=CC=C(C=C2)F |
正規SMILES |
COC1CN(CCC1=O)CCCOC2=CC=C(C=C2)F |
その他のCAS番号 |
116256-11-2 |
ピクトグラム |
Corrosive; Irritant; Environmental Hazard |
同義語 |
1-(3-(4-fluorophenoxy)propyl)-3-methoxy-4-piperidinone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



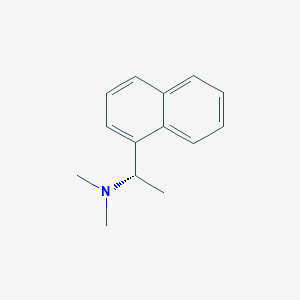
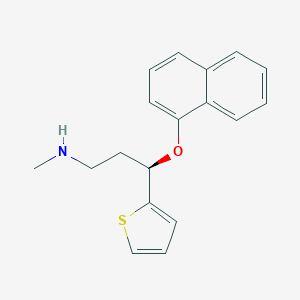
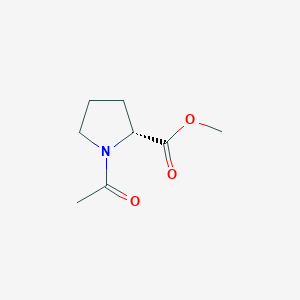
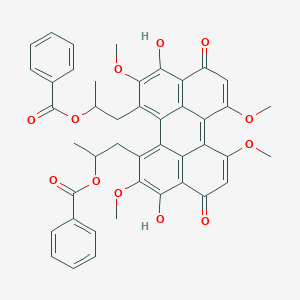
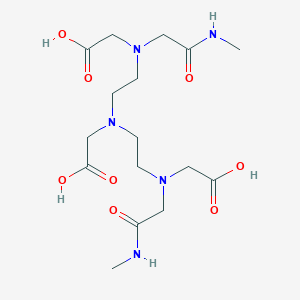
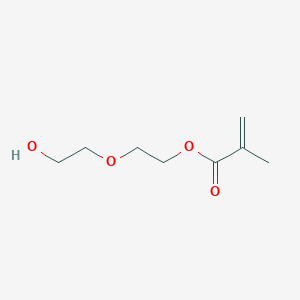
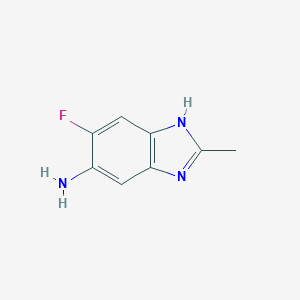
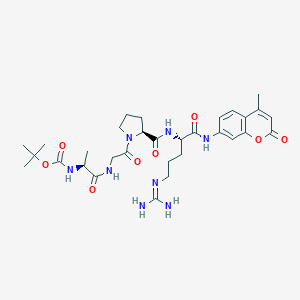
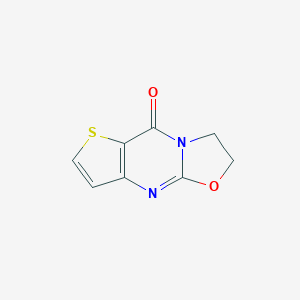
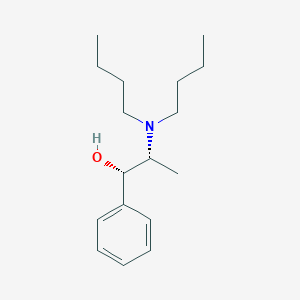
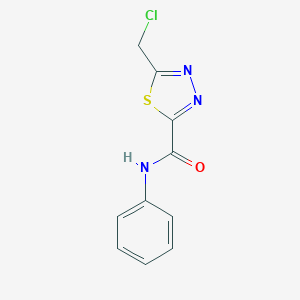
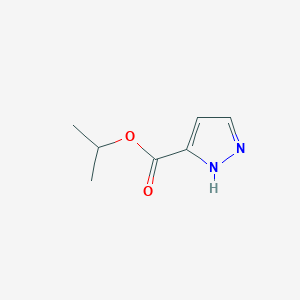
![2-Oxo-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B40085.png)
![9-Methyl-7(H)-benzo[C]carbazole](/img/structure/B40087.png)